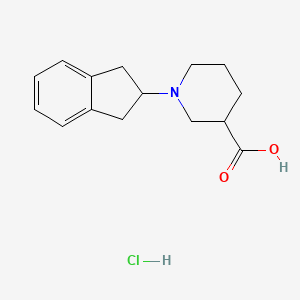

1-(2,3-Dihydro-1H-inden-2-YL)piperidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c17-15(18)13-6-3-7-16(10-13)14-8-11-4-1-2-5-12(11)9-14;/h1-2,4-5,13-14H,3,6-10H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOVLZSVYWFADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC3=CC=CC=C3C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dihydro-1H-inden-2-yl)piperidine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19NO2- HCl

- Molecular Weight : 273.78 g/mol

- CAS Number : 498-95-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its effects on different biological targets.

This compound is believed to interact with several neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to piperidine derivatives suggests it may exhibit psychoactive properties, which could be beneficial in treating neurological disorders.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, heterocycles have been shown to inhibit viral replication effectively. Although specific data on this compound is limited, the potential for antiviral activity exists based on structural analogies .

Neuropharmacological Effects

Research has suggested that related piperidine derivatives can modulate neurotransmitter levels and exhibit neuroprotective effects. A study highlighted the efficacy of certain piperidine analogs in reducing neuroinflammation and improving cognitive function in animal models .

Study 1: Neuroprotective Effects

In a controlled study involving rodent models, administration of 1-(2,3-Dihydro-1H-inden-2-yl)piperidine derivatives resulted in significant reductions in markers of oxidative stress and inflammation in the brain. The study concluded that these compounds could serve as potential therapeutic agents for neurodegenerative diseases .

Study 2: Antiviral Potential

A comparative analysis of various piperidine derivatives demonstrated that compounds structurally related to 1-(2,3-Dihydro-1H-inden-2-yl)piperidine exhibited varying degrees of antiviral activity against respiratory viruses. The results suggested that modifications in the piperidine structure could enhance antiviral efficacy .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key physicochemical properties and structural features of the target compound with similar piperidine-based hydrochlorides:

Key Observations

- Carboxylic acid functionality contributes to solubility and enables salt formation, a feature shared with Delapril Hydrochloride, which is critical for bioavailability in therapeutic applications .

- Thermal Stability: The 4-isopropylbenzyl analogue (C₁₆H₂₄ClNO₂) has a defined melting point (150–155°C), suggesting higher crystallinity than the target compound, which lacks reported thermal data .

- Therapeutic Potential: Ronacaleret Hydrochloride and Delapril Hydrochloride demonstrate that dihydroindenyl-containing compounds are viable in treating bone and cardiovascular diseases, respectively.

Preparation Methods

Key Method:

- Friedel–Crafts Alkylation & Hydrogenation: Aromatic compounds are alkylated with suitable halides or acyl derivatives, then hydrogenated to generate the dihydro-indene core.

Formation of Piperidine-3-carboxylic Acid Intermediate

The next phase involves introducing the piperidine ring and functionalizing it at the 3-position with a carboxylic acid group:

Method:

- Piperidine Ring Construction: Typically via reductive amination or cyclization of amino acids or derivatives .

- Carboxylation: Carboxylic acid groups are introduced through oxidation of suitable precursors or carboxylation of amines using reagents like carbon dioxide under pressure or oxidative methods .

Coupling of the Indane and Piperidine Units

The indane core and piperidine ring are coupled through nucleophilic substitution or cross-coupling reactions :

Approach:

- Pd-Catalyzed Cross-Coupling: Use of palladium catalysis (e.g., Suzuki or Buchwald–Hartwig coupling) to connect the two fragments, especially if functionalized with halogens or boronic acids.

Introduction of the Carboxylic Acid Group at Position 3

The carboxylic acid at the 3-position of the piperidine ring can be introduced via oxidation of a primary alcohol or amine precursor or direct carboxylation :

Method:

- Oxidation of a primary alcohol using potassium permanganate or chromium reagents .

- Direct carboxylation of amines with CO₂ under pressure, often facilitated by catalysts.

Conversion to the Hydrochloride Salt

The final step involves protonation of the free acid to form the hydrochloride salt:

Procedure:

- Dissolve the free acid in a suitable solvent (e.g., ethanol or methanol).

- Add hydrochloric acid (gas or aqueous solution) under controlled conditions.

- Crystallization of the hydrochloride salt occurs upon cooling or solvent evaporation.

Summary of the Preparation Route

Additional Considerations and Notes

- Reaction Conditions: Moderate temperatures (25–80°C) and inert atmospheres (argon or nitrogen) are typically employed to prevent oxidation or side reactions.

- Purification: Techniques such as crystallization , column chromatography , and recrystallization are used to purify intermediates and final products.

- Yield Optimization: Use of catalysts like palladium on carbon and optimized solvent systems enhances yield and purity.

Research Findings and Data Tables

Recent patent literature and research articles emphasize the importance of catalytic hydrogenation and cross-coupling strategies for constructing complex molecules like the target compound. For example, the use of palladium-catalyzed coupling reactions under mild conditions has been shown to produce high yields with minimal by-products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1H-inden-2-yl)piperidine-3-carboxylic acid hydrochloride, and how can chiral purity be ensured?

- Methodological Answer : Synthesis typically involves coupling the indenyl moiety to the piperidine-carboxylic acid scaffold via reductive amination or nucleophilic substitution. Chiral resolution is critical for enantiomeric purity, especially given the stereochemical sensitivity of biological targets. Techniques like chiral HPLC or enzymatic resolution (e.g., using lipases) can isolate the desired (3S)-piperidine-3-carboxylic acid stereoisomer . Post-synthesis, salt formation with HCl ensures stability and crystallinity, validated by X-ray diffraction (e.g., SHELX refinement ).

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (1H/13C) identifies proton and carbon environments, particularly the indenyl and piperidine moieties. X-ray crystallography using SHELX programs resolves stereochemistry and salt formation (e.g., HCl coordination sites) . Polarimetry or circular dichroism (CD) verifies enantiomeric excess when chirality is critical .

Q. What analytical methods are suitable for assessing purity and stability under experimental conditions?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, 210–254 nm) quantifies purity (>98% is typical for pharmacological studies) . Stability studies under varying pH, temperature, and light exposure use accelerated degradation protocols, monitored by LC-MS to detect hydrolysis or oxidation byproducts. For hygroscopic hydrochloride salts, Karl Fischer titration ensures anhydrous conditions during storage .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar indenyl-piperidine derivatives?

- Methodological Answer : Discrepancies often arise from differences in stereochemistry, salt forms, or assay conditions. Comparative studies should:

- Standardize biological assays (e.g., enzyme inhibition protocols with positive/negative controls).

- Cross-validate using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence-based binding assays).

- Analyze crystal structures to correlate activity with conformational states (e.g., SHELXL-refined protein-ligand complexes ).

Q. How does this compound interact with phenylalanine ammonia-lyase (PAL), and what experimental designs optimize inhibition studies?

- Methodological Answer : PAL inhibition assays typically use recombinant enzyme isoforms (e.g., fungal PAL for kinetic studies).

- Protocol : Pre-incubate the compound with PAL, then measure L-phenylalanine depletion via UV absorbance (290 nm) or HPLC.

- Controls : Include competitive inhibitors (e.g., 2-aminoindan-2-yl-phosphonic acid ) and assess time-dependent inactivation.

- Data Analysis : Fit dose-response curves to determine IC50 and Ki values, accounting for allosteric effects via Hill coefficients.

Q. What in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for PK studies:

- Dosing : Intravenous (IV) and oral administration to calculate bioavailability (F%).

- Sampling : Serial blood draws analyzed via LC-MS/MS to measure plasma concentrations, half-life (t1/2), and tissue distribution.

- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites (e.g., glucuronidation of the carboxylic acid group) .

Data Analysis and Optimization

Q. How can computational modeling guide the optimization of this compound’s selectivity for CNS targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to targets like acetylcholinesterase (AChE) or GABA transporters.

- Focus : Modify the indenyl group’s substituents to enhance blood-brain barrier (BBB) penetration (e.g., logP optimization).

- Validation : Compare predicted binding energies with experimental Ki values from enzyme assays .

Q. What experimental approaches address low aqueous solubility of the hydrochloride salt in formulation studies?

- Methodological Answer :

- Co-solvents : Use cyclodextrins or PEG-based systems to enhance solubility without precipitating the HCl salt.

- Nanoparticle Encapsulation : Lipid-based nanoparticles (LNPs) or polymeric micelles improve dissolution rates.

- Solid Dispersion : Spray-drying with hydrophilic polymers (e.g., PVP) creates amorphous dispersions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.